molecular formula C14H15N B3306170 N-(naphthalen-2-ylmethyl)cyclopropanamine CAS No. 926228-63-9

N-(naphthalen-2-ylmethyl)cyclopropanamine

Cat. No. B3306170
CAS RN: 926228-63-9
M. Wt: 197.27 g/mol
InChI Key: KLEUEPQGQDNMNK-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylmethyl)cyclopropanamine, also known by its IUPAC name N-(2-naphthylmethyl)cyclopropanamine , is a chemical compound with the molecular formula C14H15N . It has a molecular weight of approximately 197.28 g/mol . The compound is a liquid at room temperature and is stored under normal shipping conditions .

  • Safety and Hazards

    • MSDS : You can find the Material Safety Data Sheet (MSDS) for this compound here .
  • Scientific Research Applications

    Heterocyclic Naphthalimides in Medicinal Applications

    Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, present a significant foundation for medicinal chemistry, offering extensive potential in the development of therapeutic agents. The large conjugated planar structure of these compounds allows for efficient interaction with various biological targets, including DNA, enzymes, and receptors, through noncovalent bonds. This interaction spectrum has propelled naphthalimides into the forefront of anticancer research, with some derivatives advancing into clinical trials. Beyond anticancer applications, these derivatives have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents, as well as antidepressants. The versatility of naphthalimides extends into their use as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their expansive potential in diagnosing and monitoring biological processes and pharmacokinetics (Gong et al., 2016).

    Biodegradation of Naphthalene

    The environmental impact of naphthalene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its potential toxicity and persistence in ecosystems. Microbial degradation represents a crucial pathway for the remediation of naphthalene-contaminated sites, with bacteria and fungi playing pivotal roles in its biodegradation. Research into the genetic and enzymatic mechanisms underlying microbial naphthalene catabolism has advanced, offering insights into effective bioremediation strategies. This knowledge not only contributes to environmental recovery efforts but also provides a basis for the development of technologies aimed at the cleanup of PAH-contaminated environments (Peng et al., 2008).

    Naphthalene Degradation by Pseudomonas putida

    Pseudomonas putida ND6 has been identified as a potent bacterium capable of degrading naphthalene, a simple PAH. The study of naphthalene degradation in this bacterium has revealed significant insights into the genetic and biochemical pathways involved. This understanding not only enriches the field of microbial biotechnology but also emphasizes the potential of using genetically engineered microorganisms for the detoxification of PAH-contaminated sites. The ongoing research into the specific pathways and mechanisms by which Pseudomonas putida ND6 degrades naphthalene promises further advancements in environmental bioremediation techniques (Song et al., 2018).

    properties

    IUPAC Name

    N-(naphthalen-2-ylmethyl)cyclopropanamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15N/c1-2-4-13-9-11(5-6-12(13)3-1)10-15-14-7-8-14/h1-6,9,14-15H,7-8,10H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KLEUEPQGQDNMNK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1NCC2=CC3=CC=CC=C3C=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15N
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    197.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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